|

REACTION_CXSMILES

|

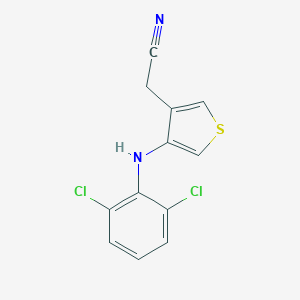

[Cl:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:3]=1[NH:4][C:5]1[C:6]([CH2:10][C:11]#N)=[CH:7][S:8][CH:9]=1.[OH-:18].[Na+].[OH2:20]>CO>[Cl:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:3]=1[NH:4][C:5]1[C:6]([CH2:10][C:11]([OH:20])=[O:18])=[CH:7][S:8][CH:9]=1 |f:1.2|

|

|

Name

|

|

|

Quantity

|

31 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(NC=2C(=CSC2)CC#N)C(=CC=C1)Cl

|

|

Name

|

|

|

Quantity

|

110 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

450 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

220 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

EXTRACTION

|

|

Details

|

extracted with toluene

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(NC=2C(=CSC2)CC(=O)O)C(=CC=C1)Cl

|

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |